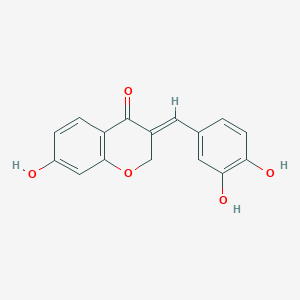

Sappanone A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sappanone A is a homoisoflavonoid compound extracted from the heartwood of the plant Caesalpinia sappan Linn. This compound is known for its significant anti-inflammatory and antioxidant properties. It has been studied for its potential therapeutic effects in various diseases, including liver fibrosis, osteoarthritis, and chronic obstructive pulmonary disease .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sappanone A can be synthesized through molecular docking and molecular dynamics analysis methods. These methods involve structure-based virtual screening of a database of primary polyphenols in Sumu (Lignum sappan). The compound is then calculated and synthesized to evaluate its dual anti-inflammatory and antioxidant functions .

Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from the heartwood of Caesalpinia sappan Linn. The extraction process includes the use of solvents to isolate the active compound, followed by purification steps to obtain this compound in its pure form .

Analyse Chemischer Reaktionen

Sharpless Dihydroxylation and Epoxidation

Sharpless asymmetric dihydroxylation is pivotal for introducing stereochemistry. For example, Zhang et al. synthesized a key intermediate for sappanone A derivatives by coupling indene (207 ) with phenol (208 ), followed by asymmetric dihydroxylation to yield diol 210 with 81% enantiomeric excess (ee) . Acid-catalyzed cyclization and deprotection then yielded tetracyclic intermediates essential for homoisoflavonoid formation .

| Reaction Step | Conditions | Outcome |

|---|---|---|

| Indene-phenol coupling | Pd catalysis | Biphenyl intermediate |

| Asymmetric dihydroxylation | Sharpless conditions (AD-mix β) | Diol 210 (81% ee) |

| Cyclization/Deprotection | H<sub>2</sub>SO<sub>4</sub>, MeOH | Tetracyclic homoisoflavonoid scaffold |

Intramolecular Cyclization and Benzylation

Bhagavathy et al. developed a tandem thermal -shift reaction to construct the homoisoflavonoid core. Chalcone 175 undergoes intramolecular cyclization to form flavonoid 176 , which reacts with salicylaldehyde to yield homoisoflavonoid 178 with an exo-Δ<sup>3,9</sup> double bond. Subsequent rearrangement produces the endo-Δ<sup>2,3</sup> isomer 179 , though selectivity remains challenging .

Oxidative and Reductive Transformations

This compound’s catechol moiety (3',4'-dihydroxyphenyl group) participates in redox reactions:

-

Antioxidant Activity : Scavenges DPPH radicals via H-atom transfer from phenolic –OH groups .

-

Metal Chelation : Binds Fe<sup>2+</sup>, reducing Fenton reaction-driven ROS generation .

Semisynthetic Analogues

Modifications at C-7 (OH) and C-3' (catechol) alter bioactivity:

| Modification Site | Biological Impact |

|---|---|

| C-7 O-Methylation | Reduced antioxidant activity |

| C-3' Nitration | Enhanced anti-inflammatory potency |

Spectroscopic Data

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Sappanone A exhibits significant anti-inflammatory effects through modulation of key signaling pathways, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2).

Case Studies

- In a study involving osteoarthritis chondrocytes, this compound inhibited IL-1β-induced inflammation by suppressing matrix metalloproteinases (MMPs) and enhancing the expression of collagen-II and aggrecan .

- Research on diabetic kidney disease demonstrated that this compound could prevent kidney inflammation and fibrosis by inhibiting the NF-κB pathway in streptozotocin-treated mice .

Cardioprotective Effects

This compound has shown promise in protecting myocardial cells from ischemia-reperfusion injury.

Case Studies

- In an experimental model, this compound treatment resulted in decreased apoptosis and improved cardiac function following ischemic injury, highlighting its potential as a therapeutic agent for heart diseases .

Neuroprotective Effects

Research indicates that this compound may offer protective benefits against neurodegenerative conditions.

Case Studies

- In models of cerebral ischemia-reperfusion injury, this compound demonstrated protective effects by reducing neuronal apoptosis and inflammation .

Antiallergic Effects

This compound has been investigated for its potential in treating allergic conditions.

Case Studies

- In ovalbumin-induced asthma models, this compound significantly reduced airway hyperresponsiveness and eosinophilic infiltration in lung tissues .

Antioxidant Properties

The antioxidant capabilities of this compound contribute to its therapeutic effects across various disease models.

Case Studies

- In carbon tetrachloride-induced liver fibrosis models, this compound reduced oxidative stress markers and improved liver function parameters, suggesting its utility in liver protection .

Summary Table: Applications of this compound

Wirkmechanismus

Sappanone A exerts its effects through several molecular targets and pathways:

Phosphodiesterase 4 Inhibition: this compound inhibits phosphodiesterase 4 enzyme activity, reducing the production of TNF-α and malondialdehyde.

SIRT1/Nrf2 Signaling Pathway: The compound activates the SIRT1/Nrf2 signaling pathway, which plays a crucial role in reducing chondrocyte ferroptosis and inflammation in osteoarthritis.

Nrf2 and NF-κB Modulation: this compound modulates the Nrf2 and NF-κB pathways, leading to reduced oxidative stress and inflammation.

Vergleich Mit ähnlichen Verbindungen

Sappanon A ist aufgrund seiner doppelten entzündungshemmenden und antioxidativen Aktivität einzigartig. Zu den ähnlichen Verbindungen gehören andere Homoisoflavonoide wie:

Diese Verbindungen weisen strukturelle Ähnlichkeiten mit Sappanon A auf, unterscheiden sich jedoch in ihren spezifischen biologischen Aktivitäten und therapeutischen Potenzialen.

Eigenschaften

CAS-Nummer |

102067-84-5; 104778-14-5 |

|---|---|

Molekularformel |

C16H12O5 |

Molekulargewicht |

284.267 |

IUPAC-Name |

(3E)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one |

InChI |

InChI=1S/C16H12O5/c17-11-2-3-12-15(7-11)21-8-10(16(12)20)5-9-1-4-13(18)14(19)6-9/h1-7,17-19H,8H2/b10-5+ |

InChI-Schlüssel |

KVYZXXBTJHJISR-BJMVGYQFSA-N |

SMILES |

C1C(=CC2=CC(=C(C=C2)O)O)C(=O)C3=C(O1)C=C(C=C3)O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.